molecular formula C9H11N3O2 B2641604 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine CAS No. 930395-98-5

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2641604
CAS No.: 930395-98-5
M. Wt: 193.206
InChI Key: YQGLRHLYVLDJGA-UHFFFAOYSA-N
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Description

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with dimethoxymethane under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .

Biological Activity

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the pyrazolo[1,5-a]pyrimidine core, which has shown promise in drug development. The presence of dimethoxymethyl groups enhances its solubility and bioavailability, making it a suitable candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₂
Molecular Weight233.25 g/mol
CAS Number930395-98-5
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 cells, suggesting potent anticancer activity.

Kinase Inhibition

This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. This inhibition is crucial for regulating cell cycle progression and has implications for cancer therapy.

Table 2: Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compoundCDK150
CDK245

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Recent investigations revealed that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases due to antioxidant properties.

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. By inhibiting key kinases involved in cell cycle regulation, the compound can induce apoptosis and inhibit proliferation in cancerous cells.

Properties

IUPAC Name

7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-9(14-2)7-3-5-10-8-4-6-11-12(7)8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGLRHLYVLDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC2=CC=NN12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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